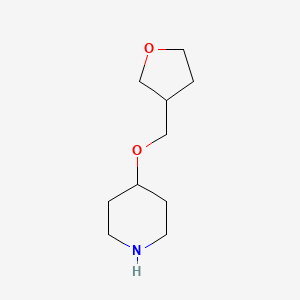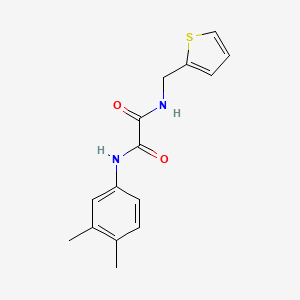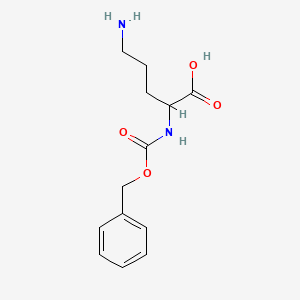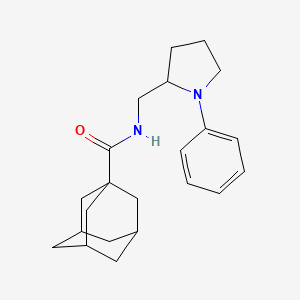
4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H31N3O4S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Disposition and Metabolism
The compound SB-649868, a novel orexin 1 and 2 receptor antagonist, shows an interesting metabolic profile that could inform the understanding of similar compounds like "4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide". In a study, it was demonstrated that SB-649868 is extensively metabolized with negligible amounts excreted unchanged. The major route of metabolism involved oxidation of the benzofuran ring with resultant metabolites excreted principally via the feces. Such insights into the metabolic pathways of structurally related compounds could be relevant for understanding the metabolism of "4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide" in scientific research applications (Renzulli et al., 2011).
Pharmacokinetics and Biotransformation
Venetoclax, a B-cell lymphoma-2 inhibitor, provides insight into the biotransformation and pharmacokinetics that could be relevant for studying the pharmacological implications of "4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide". The study highlighted that venetoclax is primarily cleared by hepatic metabolism, with the extent of absorption being at least 65%. The insights into the absorption, metabolism, and excretion patterns of venetoclax can provide a foundational understanding for examining similar pharmacokinetic behaviors in "4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide" in future research (Liu et al., 2017).
Potential Therapeutic Applications
The study on Sigma receptor scintigraphy with N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide highlights the potential therapeutic applications of similar compounds. The compound demonstrated the ability to visualize primary breast tumors in humans in vivo, indicating its potential utility in cancer diagnostics. This suggests that "4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide" could have applications in the field of oncology, particularly in the diagnosis or treatment of certain cancers, given its structural similarity to the compound studied (Caveliers et al., 2002).
Environmental and Food Safety
Research on xenobiotics derived from food processing, including their intake and related dietary and lifestyle factors, underscores the importance of understanding the environmental and dietary exposure to various compounds. The insights from such studies can be crucial in assessing the potential environmental and health impacts of "4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide", especially concerning its presence and metabolites in food and the environment (Zapico et al., 2022).
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4S/c1-22(2)28(25,26)19-5-3-17(4-6-19)20(24)21-15-16-7-11-23(12-8-16)18-9-13-27-14-10-18/h3-6,16,18H,7-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHFPPXXIHSCMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(6-(3,4-dimethylphenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2826952.png)


![N-[(2Z)-6-(aminosulfonyl)-3-(2-methoxyethyl)-1,3-benzothiazol-2(3H)-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2826955.png)





![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-mesitylacetamide](/img/structure/B2826969.png)
![{5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid](/img/structure/B2826970.png)
![3-(9H-carbazol-9-yl)-N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]propanehydrazide](/img/structure/B2826971.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-4-methoxybenzamide](/img/structure/B2826972.png)
![3-isobutyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2826973.png)